2-Fluoro-L-phenylalanine 2-Fluoro-L-phenylalanine 2-fluoro-L-phenylalanine is a 2-fluorophenylalanine that has L-configuration. It is a 2-fluorophenylalanine and a L-phenylalanine derivative. It is an enantiomer of a 2-fluoro-D-phenylalanine.
Brand Name: Vulcanchem
CAS No.: 19883-78-4
VCID: VC21539189
InChI: InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)F
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

2-Fluoro-L-phenylalanine

CAS No.: 19883-78-4

VCID: VC21539189

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-L-phenylalanine - 19883-78-4

Description

2-Fluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, where a fluorine atom is substituted at the 2-position of the benzene ring. This compound is a non-proteinogenic amino acid, meaning it is not one of the standard twenty amino acids encoded by the genetic code but can be synthesized in the laboratory. It has the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol .

Applications in Research and Development

2-Fluoro-L-phenylalanine is utilized in various fields of research, including peptide synthesis, drug development, biochemical studies, and diagnostic applications. Its unique fluorinated structure enhances pharmacological properties, making it valuable in medicinal chemistry for designing more effective therapeutics .

Peptide Synthesis

  • Role in Peptide Synthesis: This compound serves as a building block in synthesizing peptides, particularly in developing pharmaceuticals that target specific biological pathways.

  • Advantages: The fluorine substitution can alter the physical and chemical properties of peptides, potentially improving their stability and bioavailability.

Drug Development

  • Pharmacological Enhancement: The fluorinated structure can enhance the pharmacological properties of drug candidates, making it useful in medicinal chemistry.

  • Targeted Therapeutics: It is used in designing more effective therapeutics by modifying the interaction with biological targets.

Biochemical Research

  • Protein Interactions: Researchers use this compound to study protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms.

  • Enzyme Studies: It helps in understanding how enzymes interact with fluorinated substrates, which can lead to novel enzyme inhibitors or activators.

Diagnostic Applications

  • Imaging Techniques: The compound can be employed in the development of diagnostic agents, particularly in imaging techniques that require specific amino acid labeling.

  • Biosensors and Drug Delivery: Its properties are leveraged in creating novel materials with specific functionalities, such as biosensors or drug delivery systems.

Research Findings

Recent studies have focused on the structure-activity relationships of phenylalanine analogs, including fluorinated derivatives. These studies assess how modifications to the phenylalanine structure affect its interaction with transporters like LAT1 and LAT2, which are crucial for amino acid uptake in cells .

LAT1 and LAT2 Selectivity

  • Transporter Selectivity: Phenylalanine analogs, including fluorinated derivatives, exhibit competitive inhibition of LAT1 and LAT2 transporters.

  • Tissue Distribution: The selectivity for LAT1 over LAT2 influences the tissue distribution of these compounds, with implications for drug targeting and delivery.

Pharmacokinetics and Biodistribution

  • Pharmacokinetic Studies: Fluorinated phenylalanine derivatives have been studied for their pharmacokinetics and biodistribution, particularly in the context of cancer imaging and therapy.

  • Tumor Accumulation: Compounds like 2-Fluoro-L-phenylalanine may accumulate differently in tumors compared to normal tissues, which can be exploited for targeted therapies.

CAS No. 19883-78-4
Product Name 2-Fluoro-L-phenylalanine
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (2S)-2-amino-3-(2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Standard InChIKey NYCRCTMDYITATC-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)F
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)F
PubChem Compound 716319
Last Modified Aug 15 2023

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